1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol This compound is a derivative of pyrrolidinone, featuring a fluorophenyl group and a hydroxymethyl group attached to the pyrrolidinone ring
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 2-fluorobenzyl bromide with 4-hydroxymethylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidinone ring structure contributes to its overall stability and bioactivity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-[(2-Bromophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one:
1-[(2-Methylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: Features a methyl group, leading to differences in steric and electronic effects compared to the fluorophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)7-14-6-9(8-15)5-12(14)16/h1-4,9,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZYAMCSBBKVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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